(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(phenyl)methanone
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation reactions and cyclization. For instance, the synthesis of (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone was achieved using techniques such as FTIR, 1H NMR, 13C NMR, and mass spectrometry to elucidate the structure . Similarly, the synthesis of other analogs, such as (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone, follows a comparable approach, with characterization done by UV, IR, NMR, and mass spectrometry . These methods are likely applicable to the synthesis and characterization of (4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(phenyl)methanone.
Molecular Structure Analysis
Density Functional Theory (DFT) calculations are commonly used to optimize the structure and predict the properties of such compounds. The studies have shown that natural bond orbital analysis can be used to analyze stability and intermolecular charge transfer . The equilibrium geometry, bonding features, and vibrational wave numbers can be investigated using DFT, which would be relevant for understanding the molecular structure of the compound of interest .
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of the specific compound, the molecular docking studies mentioned in the papers suggest that these compounds could interact with biological targets, indicating potential reactivity in biological systems . The substitution of different groups on the thiazolyl ring can lead to structural changes and affect the reactivity, as seen in the compounds studied .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can be inferred from the HOMO-LUMO energy gap, which provides information about the compound's stability and reactivity in the excited state . The thermodynamic stability in the ground state can also be assessed through these calculations . The molecular docking studies suggest that these compounds may have antiviral and antibacterial activities, which could be a property of the compound as well .
Relevant Case Studies
Although no direct case studies on this compound are provided, the antitumor activity of a structurally different compound, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, was tested against various cancer cell lines, showing distinct inhibition . This suggests that compounds with similar structural features could also possess biological activities, which may be worth investigating for the compound of interest.
Scientific Research Applications
Synthesis and Characterization
- Novel compounds related to (4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(phenyl)methanone have been synthesized and characterized using techniques like UV, IR, NMR, and mass spectrometry. These studies focused on structural optimization, vibrational spectra interpretation, and analysis of molecular structures using density functional theory (DFT) calculations (Shahana & Yardily, 2020).
Antibacterial and Antiviral Activities
- Molecular docking studies have been conducted to understand the antibacterial activity of these compounds. These studies help in predicting the potential efficacy of the compounds against bacterial infections (Shahana & Yardily, 2020).
- Additionally, some synthesized compounds were analyzed for their antiviral activity, pharmacokinetic behavior, and hydrogen bonding interactions (FathimaShahana & Yardily, 2020).
Molecular Properties and Stability
- Theoretical studies including natural bond orbital analysis and HOMO-LUMO energy levels have been conducted to analyze stability and intermolecular charge transfer, providing insights into the electronic properties of these compounds (FathimaShahana & Yardily, 2020).
Application in Cancer Research
- Some compounds related to this compound have been evaluated for their potential anti-cancer properties. This includes synthesis and testing of derivatives for their inhibitory effects on cancer cell lines (Tang & Fu, 2018).
Other Applications
- There are also studies on the synthesis and characterization of similar compounds with potential applications in areas like electrochemistry, liquid crystal properties, and central nervous system depressants (Zhao et al., 2013); (Butler et al., 1984).
properties
IUPAC Name |
(4-amino-3-methylthieno[2,3-c][1,2]thiazol-5-yl)-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS2/c1-7-9-10(14)12(17-13(9)15-18-7)11(16)8-5-3-2-4-6-8/h2-6H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZKVUAWSKTDQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(SC2=NS1)C(=O)C3=CC=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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